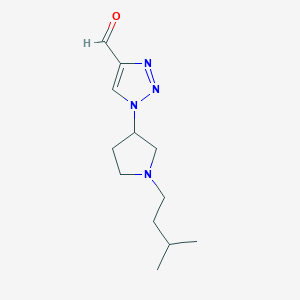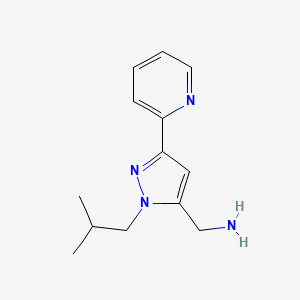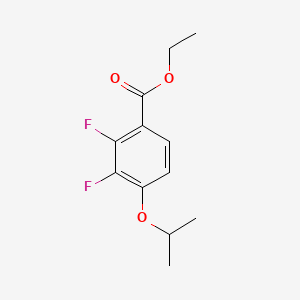![molecular formula C11H24Cl2N2O B15290879 [1,4'-Bipiperidin]-4-ylmethanol dihydrochloride](/img/structure/B15290879.png)
[1,4'-Bipiperidin]-4-ylmethanol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,4’-Bipiperidin]-4-ylmethanol dihydrochloride is a chemical compound with the molecular formula C10H22Cl2N2O. It is a derivative of piperidine, a six-membered heterocyclic amine, and is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1,4’-Bipiperidin]-4-ylmethanol dihydrochloride typically involves the reaction of piperidine derivatives under controlled conditions. One common method involves the reaction of 4-piperidone with formaldehyde and hydrogen chloride to yield the desired product. The reaction is usually carried out in an aqueous medium at a temperature range of 0-5°C to ensure high yield and purity.
Industrial Production Methods
Industrial production of [1,4’-Bipiperidin]-4-ylmethanol dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistency and quality of the final product. The compound is then purified through crystallization or other suitable methods to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
[1,4’-Bipiperidin]-4-ylmethanol dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
[1,4’-Bipiperidin]-4-ylmethanol dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of [1,4’-Bipiperidin]-4-ylmethanol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4’-Bipiperidine dihydrochloride
- 2-(2,4’-Bipiperidin-1-yl)-N,N-dimethylacetamide dihydrochloride
- [(1’-methyl-1,4’-bipiperidin-4-yl)methyl]amine dihydrochloride
Uniqueness
[1,4’-Bipiperidin]-4-ylmethanol dihydrochloride is unique due to its specific structural features and reactivity. Its hydroxyl group allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways. Additionally, its dihydrochloride form enhances its solubility and stability, making it suitable for a wide range of applications in research and industry.
Propiedades
Fórmula molecular |
C11H24Cl2N2O |
|---|---|
Peso molecular |
271.22 g/mol |
Nombre IUPAC |
(1-piperidin-4-ylpiperidin-4-yl)methanol;dihydrochloride |
InChI |
InChI=1S/C11H22N2O.2ClH/c14-9-10-3-7-13(8-4-10)11-1-5-12-6-2-11;;/h10-12,14H,1-9H2;2*1H |
Clave InChI |
HSEGKTUEIAKGHL-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1N2CCC(CC2)CO.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


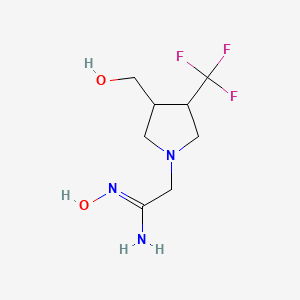
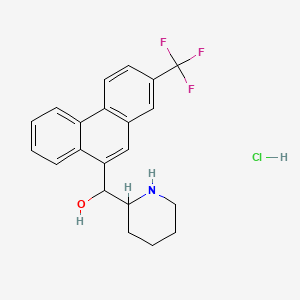
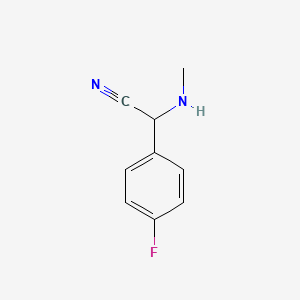
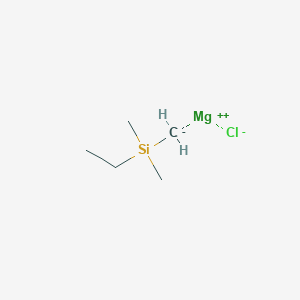

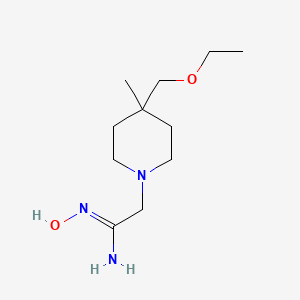
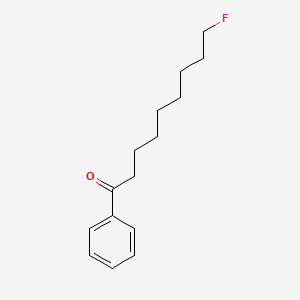
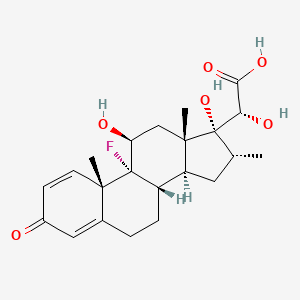
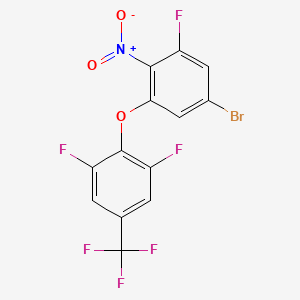
![N-[(1S)-1-(3-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B15290890.png)
![ethyl 2-[1-(4-bromo-N-methylanilino)ethyl]benzoate;hydrochloride](/img/structure/B15290891.png)
